3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one
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Overview
Description
3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a unique imidazolidinone core with a thioxo group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one typically involves the condensation of 4-methoxybenzaldehyde with benzylamine, followed by cyclization with thiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding imidazolidinone using reducing agents like sodium borohydride.
Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Imidazolidinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The thioxo group may play a crucial role in its biological activity by forming covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-1-(4-methoxyphenyl)-2-oxoimidazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.
1-Benzyl-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one: Similar structure but with different substitution patterns.
Uniqueness
3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties compared to its oxo analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-benzyl-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-21-15-9-7-14(8-10-15)18-12-16(20)19(17(18)22)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGRXIOLQZIHNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(=O)N(C2=S)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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